N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide
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Overview
Description
Scientific Research Applications
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide typically involves the reaction of 4-(chloromethyl)-2-oxochromen-7-amine with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
The process would be optimized for yield and purity, and may involve additional steps such as solvent recovery and waste management .
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-[4-(substituted-methyl)-2-oxochromen-7-yl]acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide can be compared with other chromen-2-one derivatives:
N-[4-(bromomethyl)-2-oxochromen-7-yl]acetamide: Similar structure but with a bromine atom instead of chlorine.
N-[4-(methyl)-2-oxochromen-7-yl]acetamide: Lacks the halogen atom, leading to different reactivity.
N-[4-(hydroxymethyl)-2-oxochromen-7-yl]acetamide: Contains a hydroxyl group instead of a halogen, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities .
Properties
IUPAC Name |
N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-9-2-3-10-8(6-13)4-12(16)17-11(10)5-9/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQSJKIOFTYIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368713 |
Source
|
Record name | N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447398-67-6 |
Source
|
Record name | N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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